The Chemical Architecture, Synthesis, and Pharmacological Applications of Alanine N-(4-chlorophenyl)-2-methyl-
The Chemical Architecture, Synthesis, and Pharmacological Applications of Alanine N-(4-chlorophenyl)-2-methyl-
Executive Summary
Alanine N-(4-chlorophenyl)-2-methyl- (IUPAC: 2-((4-chlorophenyl)amino)-2-methylpropanoic acid) is a highly specialized, non-proteinogenic amino acid derivative[1]. Structurally, it is an N-arylated derivative of α-aminoisobutyric acid (Aib). In modern medicinal chemistry, this compound serves as a critical building block. The presence of the gem-dimethyl group at the α-carbon imposes severe steric constraints, restricting the allowed Ramachandran dihedral angles (φ, ψ) and strongly inducing helical or β-turn conformations when incorporated into peptidomimetics. Furthermore, the 4-chlorophenyl moiety enhances lipophilicity and provides a highly specific vector for halogen bonding within the hydrophobic pockets of target proteins.
This guide provides an in-depth mechanistic analysis of its pharmacological utility and details a field-proven, atom-efficient synthetic protocol utilizing the multicomponent Bargellini reaction.
Structural Chemistry & Physicochemical Profiling
Understanding the physicochemical baseline of Alanine N-(4-chlorophenyl)-2-methyl- is essential for predicting its pharmacokinetic behavior and reactivity during downstream synthesis. The electron-withdrawing nature of the para-chloro substituent reduces the nucleophilicity of the secondary amine, which must be accounted for during subsequent peptide coupling or amidation reactions.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-((4-chlorophenyl)amino)-2-methylpropanoic acid |
| CAS Registry Number | 17413-86-4[2] |
| PubChem CID | 2757757[3] |
| Molecular Formula | C₁₀H₁₂ClNO₂[1] |
| Molecular Weight | 213.66 g/mol [1] |
| Exact Mass | 213.055656 Da[4] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų[5] |
| Hydrogen Bond Donors | 2[4] |
| Hydrogen Bond Acceptors | 2[4] |
(Data curated and verified via [4])
Mechanistic Biology & Pharmacological Applications
The unique steric and electronic profile of this scaffold makes it a privileged structure in drug discovery, particularly in the design of small-molecule kinase inhibitors and receptor antagonists.
A. Syk Kinase Inhibition (Immunology & Allergy)
The compound is a vital precursor in the synthesis of 2,4-pyrimidinediamine derivatives, which are potent inhibitors of Spleen Tyrosine Kinase (Syk)[6]. Syk kinase is a central mediator in the signaling cascades initiated by the crosslinking of high-affinity IgE (FcεRI) and IgG (FcγRI) receptors on mast cells and basophils[6]. Causality in Design: The rigid Aib backbone of the N-(4-chlorophenyl)-2-methylalanine moiety forces the 4-chlorophenyl group into an optimal trajectory to occupy the deep hydrophobic ATP-binding pocket of the Syk kinase domain. This competitive binding effectively halts downstream Phospholipase C gamma (PLCγ) activation, thereby preventing the calcium flux required for mast cell degranulation[6].
Syk Kinase Inhibition Pathway by Alanine N-(4-chlorophenyl)-2-methyl- Derivatives.
B. AMPA Receptor Antagonism (Neurology)
Derivatives of this scaffold, most notably YM928 (2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one), act as broad-spectrum, orally active antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[7]. These compounds demonstrate significant anticonvulsant effects in models of generalized epileptic seizures without inducing tolerance after subchronic administration[7].
C. Androgen Receptor Antagonism (Oncology)
The N-arylated Aib motif is also utilized to synthesize next-generation antiandrogens (e.g., [8]). The severe steric bulk of the gem-dimethyl group prevents the nuclear translocation and co-activator recruitment of the androgen ligand-receptor complex, making it highly effective against castration-resistant prostate cancer[8].
Synthetic Methodology: The Multicomponent Bargellini Reaction
Strategic Rationale: Traditional syntheses of α-amino acids rely on the Strecker reaction, which requires highly toxic cyanide salts and suffers from drastically reduced yields when applied to sterically hindered ketones like acetone. To bypass this, we utilize the [9], a highly atom-efficient, one-pot multicomponent condensation. By reacting acetone, chloroform, and 4-chloroaniline in the presence of a strong base, the sterically hindered α-arylamino isobutyric acid is formed directly[10].
Reaction Mechanism
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Deprotonation & Addition: The base deprotonates chloroform to generate a trichloromethyl anion, which attacks acetone to form a trichloromethyl carbinol intermediate[9].
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Cyclization: Intramolecular displacement of a chloride ion yields a highly reactive dichloroepoxide[9].
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Nucleophilic Attack: The amine group of 4-chloroaniline attacks the less sterically hindered carbon of the epoxide, triggering a cascade that forms an acid chloride intermediate[11].
-
Hydrolysis: In situ aqueous hydrolysis of the acid chloride yields the final carboxylic acid[11].
Mechanistic Workflow of the Multicomponent Bargellini Reaction.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-chloroaniline (10 mmol) and dry acetone (30 mmol) in 40 mL of anhydrous THF.
-
Causality: Anhydrous conditions are critical at this stage to prevent premature hydrolysis of the transient dichloroepoxide intermediate, which would drastically reduce the yield[10].
-
-
Base Addition: Cool the mixture to 0°C using an ice-brine bath. Add finely crushed NaOH pellets (50 mmol) in one portion.
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Carbinol Formation: Add chloroform (50 mmol) dropwise over 45 minutes via an addition funnel.
-
Causality: The generation of the trichloromethyl anion is highly exothermic. Dropwise addition and strict temperature control (0–5°C) prevent the carbinol intermediate from reverting to starting materials or forming unwanted dimeric by-products[9].
-
Self-Validation Check: A mild exotherm should be observed upon each drop. If no temperature fluctuation occurs, the base may be degraded (carbonated), stalling the deprotonation step.
-
-
Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 16 hours under a nitrogen atmosphere[11].
-
Workup & Hydrolysis: Quench the reaction by pouring it into 100 mL of crushed ice water. Extract the aqueous layer once with diethyl ether to remove unreacted 4-chloroaniline and non-polar by-products.
-
Precipitation: Acidify the aqueous layer to pH 3 using 1M HCl.
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Causality: Acidification protonates the soluble sodium carboxylate salt, precipitating the free 2-((4-chlorophenyl)amino)-2-methylpropanoic acid.
-
-
Isolation: Extract the precipitated product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot ethanol/water to yield the pure product.
Analytical Validation
To confirm the structural integrity of the synthesized compound, perform the following analyses:
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¹H NMR (400 MHz, DMSO-d₆): Look for a sharp, diagnostic singlet at ~1.45 ppm (6H) . This confirms the successful incorporation of the gem-dimethyl group from acetone. Aromatic doublets at ~6.55 ppm (2H) and ~7.10 ppm (2H) confirm the intact para-chlorophenyl ring.
-
LC-MS: Electrospray ionization (ESI+) should yield a definitive [M+H]⁺ peak at m/z 214.06 .
References
-
National Center for Biotechnology Information (NCBI). "Alanine, N-(4-chlorophenyl)-2-methyl- | CID 2757757". PubChem Database. URL:[Link]
- Argade, A., et al. "2,4-pyrimidinediamine compounds and their uses". US Patent US8835430B2. Google Patents.
-
Kohara, A., et al. "Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats". Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
Butcher, K. J., & Hurst, T. E. "Aromatic amines as nucleophiles in the Bargellini reaction". Tetrahedron Letters, 50(22), 2649-2651. URL:[Link]
-
Neochoritis, C. G., et al. "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications". Molecules, 26(3), 637. URL:[Link]
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